5-Bromo-2-ethylisoindolin-1-one

Description

Historical Development and Significance of the Isoindolinone Core Structure in Chemical Research

The isoindolinone structure has been a subject of scientific interest for many years. researchgate.net Its significance was brought to the forefront in a dramatic and cautionary manner with the case of thalidomide (B1683933) in the late 1950s and early 1960s. While initially marketed as a sedative, its devastating teratogenic effects led to a greater understanding of stereochemistry in drug action and spurred intense research into the biological activities of phthalimide (B116566) and isoindolinone derivatives. fluorochem.co.uk

Over the decades, research has revealed that the isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. univ-ovidius.ro The core structure serves as a versatile backbone for the design of new drugs, with numerous synthetic methodologies being developed to create diverse libraries of substituted isoindolinones for biological screening. bldpharm.com These methods range from classical condensation reactions to modern transition-metal-catalyzed C-H activation and carbonylation reactions. univ-ovidius.robldpharm.com The adaptability of the isoindolinone core continues to make it a valuable target for synthetic and medicinal chemists.

Systematic Nomenclature and Structural Features of 5-Bromo-2-ethylisoindolin-1-one within the Isoindolinone Family

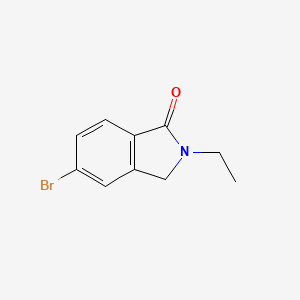

The systematic IUPAC name for the compound is 5-bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one. googleapis.com This name precisely describes its molecular architecture. The "isoindolin-1-one" base indicates the core bicyclic structure. The numbering of the isoindolinone ring system designates the location of the substituents. The bromine atom is attached at the 5th position of the benzene (B151609) ring, and an ethyl group is bonded to the nitrogen atom at the 2nd position of the lactam ring. The carbonyl group is located at the 1st position.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 864866-73-9 |

| Molecular Formula | C10H10BrNO |

| IUPAC Name | 5-bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one googleapis.com |

| Canonical SMILES | CCN1Cc2cc(Br)ccc2C1=O googleapis.com |

Overview of Current Academic Research Trends and Potential for this compound

Current research into isoindolinone derivatives is highly active, with a focus on synthesizing novel analogues with enhanced biological activities and improved selectivity. A significant trend is the development of these compounds as anticancer agents. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines. Furthermore, the isoindolinone scaffold is being explored for its potential in creating dual-target or multi-target drugs, which could offer advantages in treating complex diseases.

While specific academic research exclusively focused on this compound is not widely published, its inclusion in a United States patent (US 10,669,252 B2) as a synthesized compound is a strong indicator of its potential. The patent relates to modulators of Toll-like receptors (TLRs), which are crucial components of the innate immune system. This suggests that this compound may have potential applications in immunology and the treatment of diseases involving the immune system. The presence of the bromine atom can influence the compound's pharmacokinetic properties and binding interactions, while the ethyl group at the N-2 position is a common feature in many biologically active isoindolinones.

Scope and Objectives of Research on this compound

Given the current research landscape and the compound's inclusion in a patent for TLR modulators, the scope of future research on this compound would likely be directed towards a few key objectives.

A primary objective would be the comprehensive evaluation of its biological activity, particularly its effects on Toll-like receptors. This would involve in vitro assays to determine its potency and selectivity as a TLR agonist or antagonist. Subsequent research could then explore its efficacy in cellular and animal models of inflammatory or autoimmune diseases.

Another important research avenue would be the exploration of its structure-activity relationships (SAR). This would entail the synthesis of a series of related compounds with modifications to the bromo and ethyl substituents, as well as other positions on the isoindolinone ring. The goal of these SAR studies would be to optimize the compound's biological activity, selectivity, and pharmacokinetic profile.

Finally, further research into the synthesis of this compound could aim to develop more efficient and scalable synthetic routes. This would be crucial for producing the compound in sufficient quantities for extensive biological testing and potential future development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLQWKZPHWKYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631088 | |

| Record name | 5-Bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-73-9 | |

| Record name | 5-Bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Ethylisoindolin 1 One

Established Synthetic Routes to the 5-Bromo-2-ethylisoindolin-1-one Scaffold

The synthesis of this compound can be logically approached in a two-stage process: formation of the core 5-bromoisoindolin-1-one (B1289318) ring system, followed by N-alkylation.

Classical Cyclization and Functionalization Strategies

The classical approach to the 5-bromoisoindolin-1-one scaffold typically begins with readily available starting materials derived from phthalic acid. A common precursor is 4-bromophthalic anhydride (B1165640), which can be prepared from phthalic anhydride through bromination.

One established route involves the reaction of 4-bromophthalic anhydride with ammonia (B1221849) or an ammonia equivalent to form 5-bromoisoindoline-1,3-dione (4-bromophthalimide). Subsequent selective reduction of one of the carbonyl groups of the imide yields the desired lactam, 5-bromoisoindolin-1-one. A documented method for a similar transformation involves the reduction of 5-bromoisoindoline-1,3-dione with zinc powder and copper(II) sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution, which initially yields 5-bromo-3-hydroxyisoindolin-1-one. This intermediate can then be further reduced to the target scaffold.

The final step in the classical synthesis is the N-alkylation of the 5-bromoisoindolin-1-one scaffold. This is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of the lactam acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a suitable base to deprotonate the N-H bond. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

A summary of a plausible classical synthetic sequence is presented below:

| Step | Reactants | Reagents | Product |

| 1 | Phthalic Anhydride | Bromine, Sulfuric Acid | 4-Bromophthalic Anhydride |

| 2 | 4-Bromophthalic Anhydride | Ammonia | 5-Bromoisoindoline-1,3-dione |

| 3 | 5-Bromoisoindoline-1,3-dione | Zn, CuSO4, NaOH | 5-Bromoisoindolin-1-one |

| 4 | 5-Bromoisoindolin-1-one | Ethyl Iodide, NaH | This compound |

Considerations for Scalable Academic Synthesis

For scalable academic synthesis, several factors must be considered to ensure efficiency, safety, and cost-effectiveness. The choice of reagents and solvents is paramount. While highly effective, reagents like sodium hydride can be hazardous on a larger scale, and alternative, less pyrophoric bases such as potassium carbonate or cesium carbonate might be preferred.

Solvent selection also plays a crucial role. While DMF is an excellent solvent for many N-alkylation reactions, its high boiling point and potential toxicity can make it problematic for large-scale workup and removal. Greener solvent alternatives with lower boiling points, such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), should be explored.

Purification methods must also be scalable. Column chromatography, while ubiquitous in small-scale synthesis, can become a bottleneck on a larger scale. Crystallization is a more desirable purification method for multigram quantities, and the synthesis should be designed to yield a crude product that is amenable to this technique. The use of reagents that lead to easily removable byproducts is also advantageous. For instance, using ethyl iodide in the N-alkylation step results in the formation of sodium iodide, which can often be removed by a simple aqueous wash.

Novel and Sustainable Synthetic Approaches for this compound

Recent advances in organic synthesis have focused on developing more sustainable and efficient methods for constructing heterocyclic scaffolds like isoindolinones.

Catalytic Transformations for Enhanced Efficiency and Selectivity

Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency and reduce waste. For the synthesis of N-substituted isoindolinones, several catalytic approaches have been developed. One such method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines using platinum nanowires as a catalyst under a hydrogen atmosphere organic-chemistry.org. This approach could potentially be adapted for the synthesis of this compound, starting from 4-bromo-2-carboxybenzaldehyde and ethylamine.

Another innovative approach is the copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides, which provides a direct route to functionalized isoindolinones organic-chemistry.org. While this may not be a direct route to the title compound, it showcases the potential of C-H activation strategies in this area.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

The concept of atom economy is central to green synthesis. Routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve efficiency and reduce waste from intermediate workups and purifications. For instance, a one-pot synthesis of isoindolin-1-ones from nitroarenes and o-phthalaldehyde (B127526) has been reported using an indium-mediated reductive condensation clockss.org. This suggests the possibility of a one-pot reaction starting from a suitable brominated nitro-precursor and ethylamine.

The use of greener solvents is another key aspect. Water, supercritical carbon dioxide, and bio-based solvents are increasingly being explored as alternatives to traditional volatile organic compounds. For example, the Sonogashira coupling reaction to prepare precursors for polyimides has been successfully carried out in an aqueous medium.

The use of catalysis, as mentioned previously, is also a cornerstone of green chemistry, as it allows for reactions to be carried out under milder conditions and with higher selectivity, reducing energy consumption and byproduct formation.

Mechanistic Investigations of Key Chemical Reactions Involving this compound

The synthesis of this compound involves several key chemical transformations, each with a distinct reaction mechanism.

The formation of the isoindolinone ring from a precursor like 2-cyanobenzaldehyde (B126161) and an amine involves a nucleophilic addition of the amine to the aldehyde, followed by cyclization and rearrangement nih.gov. In the case of starting from a phthalic anhydride derivative, the initial step is the formation of a phthalamic acid intermediate by the attack of the amine on one of the carbonyl groups of the anhydride. This is followed by a dehydration-cyclization step to form the imide or, under reductive conditions, the lactam.

The N-ethylation of the 5-bromoisoindolin-1-one scaffold is a classic example of a nucleophilic substitution reaction, most likely proceeding through an SN2 mechanism. The reaction is initiated by the deprotonation of the lactam nitrogen by a base, creating a potent nucleophilic anion. This anion then attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide), displacing the leaving group (iodide) in a single, concerted step. The rate of this reaction is dependent on the concentration of both the deprotonated lactam and the ethylating agent. The choice of a polar aprotic solvent is crucial as it solvates the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

Further transformations of this compound often involve the bromine substituent. This bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions allow for the introduction of a wide range of substituents at the 5-position, greatly expanding the chemical diversity of the isoindolinone core. The mechanisms of these cross-coupling reactions are well-established and involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination.

Electrophilic Aromatic Substitution Reactions on the Bromo-Substituted Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the bromine atom and the acyl-amino moiety (the lactam ring). Bromine is a deactivating but ortho-, para-directing group, while the lactam's nitrogen, via its lone pair, can act as an activating ortho-, para-directing group relative to the carbon it is attached to. However, the carbonyl group of the lactam is electron-withdrawing. The interplay of these electronic effects determines the position of substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Based on the directing effects, the nitro group would be expected to substitute at positions ortho to the activating lactam nitrogen and para to the bromo group.

Halogenation: Further halogenation of the ring can be accomplished using a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). googleapis.com The position of the new halogen will be influenced by the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. wikipedia.orgias.ac.in These reactions are catalyzed by strong Lewis acids like AlCl3. wikipedia.org The substitution pattern is again determined by the directing effects of the bromo and lactam functionalities.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | Nitro-substituted this compound |

| Bromination | Br2, FeBr3 | Dibromo-2-ethylisoindolin-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-substituted this compound |

Nucleophilic Acyl Substitution Reactions at the Lactam Carbonyl

The lactam carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. These reactions, known as nucleophilic acyl substitutions, involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, which in this case would require ring-opening of the lactam.

Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid, 2-(carboxymethyl)-4-bromobenzoic acid derivative. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by attack by water. Basic hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the lactam carbonyl. This typically leads to ring-opening and the formation of a ketone or, with excess reagent, a tertiary alcohol after workup.

| Reaction Type | Reagents and Conditions | Product Type |

| Acidic Hydrolysis | H3O+, heat | Ring-opened amino acid |

| Basic Hydrolysis | NaOH, H2O, heat | Ring-opened amino acid salt |

| Grignard Reaction | 1. RMgX, Et2O; 2. H3O+ | Ring-opened ketone or tertiary alcohol |

Cross-Coupling Reactions at the Bromo Position (e.g., Kumada, Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig)

The bromine atom at the C-5 position is a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Kumada Coupling: This reaction involves the coupling of the aryl bromide with a Grignard reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com It is a powerful method for forming alkyl-aryl or aryl-aryl bonds. wikipedia.org

Suzuki Coupling: One of the most widely used cross-coupling reactions, the Suzuki coupling pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst and a base. youtube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgnih.govlibretexts.org It is a key method for the synthesis of aryl-alkynes.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. google.comyoutube.com

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. wikipedia.orgnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgwikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of arylamines.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Kumada | R-MgBr | Pd(PPh3)4 or Ni(dppe)Cl2 | 5-Alkyl/Aryl-2-ethylisoindolin-1-one |

| Suzuki | R-B(OH)2 | Pd(PPh3)4, K2CO3 | 5-Aryl/Vinyl-2-ethylisoindolin-1-one |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | 5-Alkynyl-2-ethylisoindolin-1-one |

| Heck | Alkene | Pd(OAc)2, PPh3, Et3N | 5-Alkenyl-2-ethylisoindolin-1-one |

| Stille | R-Sn(Bu)3 | Pd(PPh3)4, LiCl | 5-Aryl/Vinyl-2-ethylisoindolin-1-one |

| Buchwald-Hartwig | R2NH | Pd2(dba)3, BINAP, NaOt-Bu | 5-(Amino)-2-ethylisoindolin-1-one |

Alkylation and Acylation Reactions on the N-ethyl Moiety

The nitrogen of the lactam is already substituted with an ethyl group. Further reactions at this position are generally not straightforward. However, dealkylation followed by re-alkylation or acylation could be a potential strategy for modification.

N-Dealkylation: The removal of the N-ethyl group is a challenging transformation but can sometimes be achieved under specific metabolic or harsh chemical conditions. nih.govnih.govnih.gov This would yield 5-bromoisoindolin-1-one, which could then be re-functionalized.

N-Alkylation/Acylation of the Parent Lactam: Should the N-dealkylation be successful, the resulting secondary amide can be N-alkylated or N-acylated. N-acylation of similar lactams has been reported using acyl chlorides or anhydrides in the presence of a base. wikipedia.orglibretexts.orgresearchgate.netnrochemistry.com

| Reaction Type | Reagents and Conditions (on de-ethylated substrate) | Product Type |

| N-Alkylation | R-X, Base (e.g., NaH) | 5-Bromo-2-alkylisoindolin-1-one |

| N-Acylation | RCOCl, Base (e.g., Pyridine) | 5-Bromo-2-acylisoindolin-1-one |

Reductive Transformations of the Lactam Ring (e.g., Hydride Reductions)

The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH2), converting the isoindolinone to the corresponding isoindoline (B1297411).

Hydride Reductions: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the complete reduction of lactams to cyclic amines. This transformation would convert this compound into 5-Bromo-2-ethylisoindoline.

| Reaction Type | Reagents and Conditions | Product |

| Lactam Reduction | 1. LiAlH4, THF; 2. H2O | 5-Bromo-2-ethylisoindoline |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of a substituent at the C-3 position of the isoindolinone ring creates a stereocenter. The development of stereoselective methods to control the configuration of this center is of great interest for the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Asymmetric Catalysis in Isoindolinone Formation

Asymmetric catalysis provides an efficient route to chiral isoindolinones. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the cyclization or a key bond-forming step.

Catalytic Asymmetric Synthesis: A variety of catalytic systems have been developed for the asymmetric synthesis of isoindolinones. nih.gov These include transition metal complexes with chiral ligands (e.g., Rh, Pd, Ir, Cu) and organocatalysts such as chiral phosphoric acids, thioureas, and phase-transfer catalysts. wikipedia.orgnih.gov These catalysts can be employed in reactions such as asymmetric hydrogenations, Michael additions, or aldol-type reactions followed by cyclization to afford chiral 3-substituted isoindolinones with high enantioselectivity. wikipedia.orgyoutube.com The synthesis of chiral analogues of this compound would likely involve the asymmetric synthesis of a 3-substituted-5-bromoisoindolinone, followed by N-ethylation, or the direct use of an N-ethylated precursor in an asymmetric reaction.

| Catalytic Approach | Catalyst Type | Reaction Type |

| Transition Metal Catalysis | Chiral Rh, Pd, Cu complexes | Asymmetric hydrogenation, C-H activation, Arylation |

| Organocatalysis | Chiral Phosphoric Acids, Thioureas | Asymmetric aldol, Mannich, Michael reactions |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric alkylation |

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of this compound can be effectively achieved through the strategic application of chiral auxiliaries. This methodology involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction, thereby establishing the desired chirality in the final product. The auxiliary is subsequently removed and can often be recovered for reuse. This approach offers a reliable and versatile route to enantiomerically enriched isoindolinones. wikipedia.orgyork.ac.uk

A common strategy for the chiral auxiliary-mediated synthesis of 3-substituted isoindolinones, which can be adapted for the synthesis of the target compound, involves the diastereoselective alkylation of an enolate derived from an isoindolinone scaffold bearing a chiral auxiliary on the nitrogen atom. acs.org While a direct documented synthesis for this compound using this specific method is not prevalent in the literature, the principles can be applied to a precursor such as 5-bromoisoindolin-1-one.

The general approach would commence with the N-acylation of a suitable chiral auxiliary, for example, an Evans oxazolidinone, with a derivative of 2-formyl-5-bromobenzoic acid. williams.eduscribd.com The subsequent cyclization would yield an N-acylated 5-bromoisoindolin-1-one. Deprotonation of this intermediate with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The stereoselectivity of the subsequent alkylation step is controlled by the chiral auxiliary, which effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. acs.orgwilliams.edu

For the synthesis of the parent structure of the target molecule, the electrophile would be an ethylating agent, such as ethyl iodide. The resulting product would be a diastereomerically enriched N-acylated 2-ethyl-5-bromoisoindolin-1-one. The final step involves the cleavage of the chiral auxiliary, typically under mild hydrolytic or reductive conditions, to afford the desired enantiomerically pure this compound. williams.edu

The following table summarizes representative data from the literature on the chiral auxiliary-mediated synthesis of various 3-substituted isoindolinones, illustrating the effectiveness of this methodology.

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 98:2 | High | williams.edu |

| (R)-Phenylglycinol | Benzyl Bromide | n-BuLi | >95:5 | 75 | chim.it |

| N-tert-butylsulfinyl | Methyl Iodide | LDA | >99:1 | 95 | acs.org |

| N-tert-butylsulfinyl | Ethyl Iodide | LDA | 98:2 | 92 | acs.org |

| N-tert-butylsulfinyl | Propyl Iodide | LDA | 97:3 | 93 | acs.org |

This data underscores the high levels of stereocontrol and efficiency that can be achieved using chiral auxiliaries in the synthesis of complex isoindolinone structures. The diastereoselectivity is often excellent, leading to products with high enantiomeric purity after removal of the auxiliary.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Ethylisoindolin 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as an unparalleled tool for elucidating the intricate structural details of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given proton. Protons in different chemical environments will resonate at different frequencies. docbrown.info For 5-Bromo-2-ethylisoindolin-1-one, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.

The aromatic protons on the isoindolinone core will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons. For instance, the proton at position 4 would likely be a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet of doublets, being coupled to the protons at positions 4 and 7. The proton at position 7 would likely be a doublet, coupled to the proton at position 6.

The ethyl group protons will exhibit characteristic signals in the upfield region. The methylene protons (CH₂) directly attached to the nitrogen atom will be deshielded and are expected to resonate as a quartet around 3.5 ppm. This quartet splitting pattern arises from the coupling with the three adjacent methyl protons. The methyl protons (CH₃) will appear as a triplet around 1.2 ppm, resulting from coupling with the two adjacent methylene protons. The distance between the individual peaks within a multiplet is known as the coupling constant (J), which provides valuable information about the connectivity of the protons. youtube.com

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| Aromatic H-4 | ~7.8 | Doublet (d) | ~8.0 |

| Aromatic H-6 | ~7.6 | Doublet of Doublets (dd) | ~8.0, ~2.0 |

| Aromatic H-7 | ~7.4 | Doublet (d) | ~2.0 |

| N-CH₂ (Methylene) | ~3.5 | Quartet (q) | ~7.0 |

| N-CH₂-CH₃ (Methyl) | ~1.2 | Triplet (t) | ~7.0 |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal. The carbonyl carbon of the isoindolinone ring is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 120 and 150 ppm. The carbon atom bearing the bromine (C-5) will have its chemical shift influenced by the heavy atom effect. The methylene carbon of the ethyl group is expected around 40-50 ppm, while the methyl carbon will be found in the most upfield region, typically around 10-20 ppm.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Carbonyl) | ~170 |

| Aromatic C-3a | ~145 |

| Aromatic C-7a | ~135 |

| Aromatic C-6 | ~130 |

| Aromatic C-4 | ~125 |

| Aromatic C-7 | ~122 |

| Aromatic C-5 (C-Br) | ~120 |

| N-CH₂ (Methylene) | ~42 |

| N-CH₂-CH₃ (Methyl) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between the coupled aromatic protons (H-4 with H-6, and H-6 with H-7) and between the methylene and methyl protons of the ethyl group. This confirms the connectivity within these spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~42 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (two or three bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu This is crucial for piecing together the entire molecular framework. For instance, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon (C-1) and the aromatic carbon C-3a, establishing the connection of the ethyl group to the isoindolinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. researchgate.net While less critical for a relatively rigid structure like this compound, it can be useful for confirming spatial relationships in more complex derivatives.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.govnih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation to form [M+H]⁺ ions. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. ub.edu By measuring the exact mass of the molecular ion of this compound, its molecular formula can be unequivocally confirmed. This is a critical step in the characterization of a new compound, as it distinguishes it from other compounds that may have the same nominal mass. Furthermore, HRMS analysis of fragment ions can provide the elemental composition of these fragments, aiding in the elucidation of the fragmentation pathways and confirming the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the most distinctive feature in its mass spectrum is the isotopic signature of the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. asdlib.orglibretexts.orgyoutube.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), designated as [M]⁺• and [M+2]⁺•. This characteristic doublet is a clear indicator of a monobrominated compound. asdlib.orgyoutube.com

In an MS/MS experiment, the [M]⁺• ion (e.g., the ⁷⁹Br-containing species) would be isolated and subjected to collision-induced dissociation. The fragmentation pattern would provide a roadmap of the molecule's connectivity. Key expected fragmentation pathways for this compound include:

Loss of the ethyl group: A primary fragmentation would be the cleavage of the N-ethyl bond, resulting in the loss of an ethylene (B1197577) radical (•C₂H₅) to yield a stable fragment corresponding to the 5-bromoisoindolin-1-one (B1289318) cation.

Loss of carbon monoxide: The lactam ring can undergo decarbonylation, losing a neutral CO molecule (28 Da). This is a common fragmentation pathway for cyclic ketones and lactams.

Loss of the bromine atom: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), which would be evident by the disappearance of the characteristic isotopic pattern in the fragment ion.

While a specific experimental MS/MS spectrum for this compound is not widely published, the expected fragmentation can be predicted based on established principles. The resulting data provides unambiguous confirmation of the molecular weight and key structural motifs.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 240/242 ([M]⁺•) | 211/213 | •C₂H₅ | 5-Bromoisoindolin-1-one cation |

| 240/242 ([M]⁺•) | 212/214 | CO | Cation radical after decarbonylation |

| 240/242 ([M]⁺•) | 161 | •Br | 2-Ethylisoindolin-1-one cation |

| 211/213 | 183/185 | CO | Cation after loss of ethyl and CO |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. For this compound, these methods provide clear signatures for its key chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring. This band is typically observed in the range of 1680-1725 cm⁻¹. Studies on similar N-substituted isoindolinones confirm this characteristic peak. rsc.orgrsc.org Other significant absorptions include:

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger peaks from the N-ethyl group appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band of variable intensity, typically found between 1180-1360 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. For this molecule, Raman would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br stretch, which can be weak in the IR spectrum. The PubChem database notes the availability of FT-Raman data for the closely related analog 5-Bromo-2-oxindole. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch (ethyl) | IR, Raman | 2850 - 2970 | Strong (IR) |

| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium-Weak (IR) |

| Lactam C=O Stretch | IR, Raman | 1680 - 1725 | Very Strong (IR) |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Weak |

| C-N Stretch | IR | 1180 - 1360 | Medium |

| C-Br Stretch | Raman | 500 - 650 | Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been publicly documented, extensive studies on related isoindolinone derivatives provide a clear picture of its expected solid-state conformation. researchgate.netnih.govresearchgate.net

Table 3: Typical Crystallographic Parameters for Substituted Isoindolinones

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the specific symmetry elements within the crystal |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | Indicates the number of molecules in the repeating unit |

| Key Bond Length (C=O) | ~1.22 - 1.24 Å | Confirms the double bond character of the carbonyl |

| Key Bond Length (C-Br) | ~1.88 - 1.92 Å | Standard length for an aromatic C-Br bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is primarily defined by the chromophores present: the brominated benzene (B151609) ring fused to the lactam moiety. The expected spectrum would show strong absorptions corresponding to π→π* transitions within the aromatic system.

The parent isoindolinone scaffold typically exhibits absorption maxima (λmax) in the UV region. The introduction of a bromine atom onto the benzene ring acts as an auxochrome and chromophore, generally causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the unsubstituted analog. researchgate.net The spectrum is also expected to show a weaker absorption band at a longer wavelength corresponding to the n→π* transition of the carbonyl group's non-bonding electrons. The solvent used for analysis can influence the position of these peaks.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Region | Chromophore |

| π → π | 240 - 290 | UV-C / UV-B | Brominated Benzene Ring |

| π → π | 300 - 340 | UV-A | Fused Aromatic System |

| n → π* | > 350 | UV-A / Visible | Lactam Carbonyl (C=O) |

Computational and Theoretical Investigations of 5 Bromo 2 Ethylisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-ethylisoindolin-1-one, these methods can provide a detailed picture of its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the three-dimensional structure and properties of molecules. A DFT study on this compound, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would begin with geometry optimization. This process computationally determines the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

The optimization would yield key structural parameters. For instance, the isoindolinone core is expected to be largely planar due to its aromatic and lactam components. nih.gov The C-Br bond length would be a critical parameter, as would the bond lengths and angles within the ethyl group attached to the nitrogen atom.

Once the geometry is optimized, the same DFT level of theory can be used to predict various spectroscopic properties. Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, can be calculated. nih.gov These calculations help in assigning the various vibrational modes of the molecule. For example, a strong absorption band corresponding to the C=O stretch of the lactam ring would be predicted, typically in the range of 1690-1720 cm⁻¹. Other characteristic peaks for C-N stretching, aromatic C-H bending, and the C-Br stretching would also be identified.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov These theoretical shifts, when compared to experimental data, can confirm the proposed structure. The calculations would predict distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the various carbon atoms in the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (lactam) Bond Length | ~1.38 Å |

| N-C (ethyl) Bond Length | ~1.47 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-N-C Bond Angle | ~118° |

Note: These values are illustrative and based on typical DFT calculations for similar structures.

Molecular Orbital Analysis (HOMO/LUMO) and Electrostatic Potential Maps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring. The LUMO, on the other hand, would likely be centered on the electron-deficient carbonyl group of the lactam ring and the carbon atom attached to the bromine. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In the ESP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atom of the carbonyl group, indicating a site favorable for electrophilic interaction. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the ethyl group and the aromatic ring.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and based on typical DFT calculations for similar bromo-substituted heterocyclic compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations allow for the study of its movement and conformational changes over time. An MD simulation of this compound, typically in a solvent environment like water or dimethyl sulfoxide, would reveal the flexibility of the ethyl group and any subtle puckering of the five-membered ring.

The primary application of MD simulations for a molecule like this, which has potential biological activity, is to study its interaction with a biological target, such as a protein's active site. mdpi.comresearchgate.net If a target protein were identified, MD simulations could be used to assess the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, one can determine key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. mdpi.com The root-mean-square deviation (RMSD) of the ligand's position within the binding site over the course of the simulation is a key metric for assessing the stability of the binding mode. researchgate.net

In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data

As mentioned in section 4.1.1, computational methods can predict spectroscopic data. A key aspect of computational chemistry is the comparison of these in silico predictions with experimental results. Should experimental IR and NMR spectra for this compound be obtained, they could be compared with the computationally predicted spectra. A strong correlation between the theoretical and experimental data would provide a high degree of confidence in the computationally determined molecular structure and electronic properties. nih.gov Discrepancies, on the other hand, might suggest the presence of solvent effects, intermolecular interactions in the solid state, or the need for a higher level of theory in the calculations.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery. nih.gov These studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For a class of compounds like isoindolinones, which have shown a wide range of biological activities, a QSAR model could be developed to predict the activity of new derivatives like this compound. nih.govjocpr.com

A QSAR study would involve compiling a dataset of isoindolinone derivatives with known biological activity against a specific target. nih.gov For each molecule, a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that relates these descriptors to the observed activity. nih.gov

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. nih.govnih.gov A pharmacophore model for a relevant target could be generated based on the structures of known active ligands. frontiersin.org this compound could then be screened against this model to assess its potential for similar biological activity. The model would define specific spatial relationships between features like the aromatic ring, the carbonyl oxygen (a potential hydrogen bond acceptor), and the hydrophobic ethyl group.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating how chemical reactions occur. For this compound, one could computationally study its synthesis or its potential reactions. For example, the mechanism of its formation, perhaps through the cyclization of a precursor molecule, could be elucidated. nih.gov

DFT calculations can be used to map out the entire reaction pathway, identifying the structures of reactants, products, and any intermediates. acs.org Crucially, these calculations can locate the transition state (TS) for each step of the reaction. acs.orgrsc.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. nih.govbohrium.com By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in a nucleophilic substitution reaction at the bromine-bearing carbon, computational methods could help to determine whether the reaction proceeds through an SN1 or SN2-type mechanism.

Biological Activities and Mechanistic Pathfinding of 5 Bromo 2 Ethylisoindolin 1 One

Investigation of Ferroptosis Modulation by 5-Bromo-2-ethylisoindolin-1-one

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov It is distinct from other cell death modalities like apoptosis and is implicated in various pathological conditions. nih.gov

Cellular Mechanisms of Ferroptosis Inhibition or Activation

The precise mechanisms by which this compound influences ferroptosis are currently under investigation. Generally, the modulation of ferroptosis involves the regulation of systems that either promote or prevent lipid peroxidation. Key pathways include the glutathione (B108866) (GSH)-dependent antioxidant system, specifically the enzyme glutathione peroxidase 4 (GPX4), and the thioredoxin antioxidant system. nih.gov Inhibition of these protective mechanisms can lead to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. nih.gov For instance, the small molecule ferroptocide (B10828717) has been shown to induce ferroptosis by covalently inhibiting thioredoxin. nih.govnih.gov

Role in Lipid Peroxidation and Iron Homeostasis Pathways

Lipid peroxidation, the process of oxidative degradation of lipids, is a central event in ferroptosis. nih.govmdpi.commdpi.com This process primarily affects polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to the formation of lipid hydroperoxides (LOOH). nih.govmdpi.com The decomposition of these hydroperoxides generates reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can cause cellular damage. nih.gov

Iron homeostasis is also critical, as the accumulation of intracellular iron can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction, thereby initiating and propagating lipid peroxidation. nih.govnih.gov The regulation of iron uptake, storage, and export is therefore a key determinant of a cell's sensitivity to ferroptosis.

Potential Therapeutic Implications in Ferroptosis-Related Disorders (e.g., Neurodegeneration, Cancer, Ischemia-Reperfusion Injury)

The ability to modulate ferroptosis has significant therapeutic potential. Inducing ferroptosis is a promising strategy for cancer therapy, particularly for tumors that are resistant to traditional apoptosis-inducing treatments. nih.gov Conversely, inhibiting ferroptosis may be beneficial in conditions characterized by excessive cell death, such as neurodegenerative diseases (e.g., Parkinson's and Alzheimer's disease), and ischemia-reperfusion injury. nih.gov Ferroptosis inhibitors have shown protective effects in preclinical models of these conditions. nih.gov

Elucidation of Homocysteine Synthase Inhibitory Activity

Homocysteine synthase, also known as methionine synthase, is a crucial enzyme in one-carbon metabolism. nih.govyoutube.com It catalyzes the remethylation of homocysteine to methionine, a vital amino acid for protein synthesis and the production of the universal methyl donor, S-adenosylmethionine (SAM). youtube.comnih.gov

Enzymatic Inhibition Kinetics and Binding Site Characterization

Detailed studies on the enzymatic inhibition kinetics of this compound against homocysteine synthase are necessary to understand its mode of action. Such studies would determine whether the inhibition is competitive, noncompetitive, or uncompetitive, providing insights into whether the compound binds to the active site or an allosteric site. sci-hub.senih.gov Characterizing the binding site would involve techniques like X-ray crystallography or molecular modeling to identify the specific amino acid residues that interact with the inhibitor. mdpi.com

Impact on One-Carbon Metabolism and Homocysteine Levels

Inhibition of homocysteine synthase would directly impact one-carbon metabolism. nih.govnih.gov This metabolic network is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining the supply of methyl groups for various methylation reactions, including DNA and histone methylation. nih.gov By blocking the conversion of homocysteine to methionine, an inhibitor would lead to an accumulation of homocysteine and a depletion of methionine and SAM. nih.gov Elevated homocysteine levels are associated with various pathological conditions.

Exploration of Other Potential Biological Targets and Pathways

Detailed investigations into the broader biological targets and pathways of this compound are not extensively documented in the public domain. A United States patent mentions the compound and notes a "strong effect in vivo"; however, it does not provide any further context or specific data regarding the nature of this effect, the experimental model used, or the biological targets involved.

There is no publicly available data from in vitro screening of this compound against panels of biological receptors or libraries of enzymes. Such studies are crucial for identifying the molecular targets of a compound and predicting its potential pharmacological effects. The absence of this information prevents a detailed discussion of its specific biological interactions.

Information regarding the phenotypic screening of this compound in various disease models is not available in the public scientific literature. Phenotypic screening helps to identify compounds that produce a desired effect in a cellular or organismal model of a disease, and the lack of such data for this specific compound limits the understanding of its potential therapeutic applications.

In Vitro Biological Evaluation Methodologies

Specific methodologies for the in vitro biological evaluation of this compound have not been described in published research. While general assays are standard in drug discovery, the application of these methods to this particular compound has not been detailed.

There are no specific published studies detailing the use of cell-based assays to evaluate the effects of this compound on cell viability or the modulation of specific cellular pathways. This includes common assays such as MTT or alamarBlue for viability and reporter gene assays for pathway analysis.

No information is available in the public domain regarding the use of enzymatic assays to confirm the engagement of this compound with any potential biological targets. These assays are essential for validating the direct interaction of a compound with a specific enzyme and for determining its potency and mechanism of inhibition or activation.

Advanced In Vivo Pharmacological Studies in Preclinical Disease Models

Evaluation in Animal Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Amyotrophic Lateral Sclerosis)

No publicly available studies were identified that have assessed the efficacy or mechanistic action of this compound in established animal models of Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis. The potential of isoindoline (B1297411) derivatives, in general, has been explored for neurodegenerative conditions, but specific data for this compound is absent from the current body of scientific literature.

Assessment in Models of Metabolic Disorders (e.g., Diabetes)

There is no available information from in vivo preclinical models to support the evaluation of this compound in the context of metabolic disorders such as diabetes.

Studies in Inflammation and Pain Models

A comprehensive search of scientific literature did not yield any specific in vivo studies on the anti-inflammatory or analgesic properties of this compound.

Research in Tumor Models

A singular piece of information from a patent document suggests that this compound has been noted for its activity in an in vivo setting for tumor suppression. The patent mentions a "strong effect in vivo" related to the "suppression of strong tumor." However, crucial details regarding the specific tumor model, the host animal, the parameters of the study, and the quantitative outcomes of this effect are not provided in the publicly accessible snippet. Without access to the full patent data and further detailed studies, a thorough assessment of its anti-cancer potential in vivo cannot be constructed.

Table 1: Summary of In Vivo Research Findings for this compound in Tumor Models

| Animal Model | Tumor Type | Key Findings |

|---|

Assessment in Cardio-cerebrovascular Disease Models

No in vivo studies concerning the effects of this compound on cardio-cerebrovascular disease models have been identified in the public domain.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Ethylisoindolin 1 One in Academic Research

Development as a Chemical Probe for Unraveling Biological Mechanisms

The development of 5-Bromo-2-ethylisoindolin-1-one as a chemical probe presents a compelling avenue for academic inquiry. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the elucidation of its biological function. nih.gov Given that the isoindolinone scaffold is known to interact with various biological targets, including enzymes and receptors, this compound could be systematically modified to create a library of probes.

Future research in this area would involve:

Target Identification: Employing screening techniques to identify the specific cellular targets of this compound and its derivatives.

Affinity and Selectivity Profiling: Characterizing the binding affinity and selectivity of these probes for their identified targets to ensure their utility in biological studies. nih.gov

Mechanism of Action Studies: Utilizing these probes to investigate the downstream cellular pathways and physiological effects modulated by their target proteins.

The bromine atom on the isoindolinone ring is particularly advantageous for developing photoaffinity probes, which can be used to covalently label and identify target proteins within complex biological mixtures.

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles, Targeted Delivery)

The therapeutic potential of isoindolinone derivatives, particularly in oncology, can be significantly enhanced by their integration with advanced drug delivery systems. nih.gov Nanoparticle-based delivery, for instance, can improve the solubility, stability, and tumor-targeting efficiency of anticancer agents, while minimizing off-target toxicity. nih.govyoutube.com

Future research in this domain should focus on:

Encapsulation in Nanocarriers: Investigating the encapsulation of this compound into various nanocarriers such as liposomes, polymeric nanoparticles, and micelles. nih.govnih.gov

Surface Functionalization for Targeted Delivery: Modifying the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells, thereby facilitating active targeting.

Controlled Release Mechanisms: Designing nanocarriers that release the drug in a controlled manner in response to specific stimuli within the tumor microenvironment, such as pH or enzyme activity.

These strategies could significantly improve the therapeutic index of this compound in potential anticancer applications.

Investigation of Synergistic Effects with Established Therapeutics

Combining this compound with existing therapeutic agents could lead to synergistic effects, resulting in enhanced efficacy and the potential to overcome drug resistance. nih.gov This is a particularly promising strategy in cancer therapy, where combination regimens are often the standard of care.

Academic research in this area would entail:

Combination Screening: Systematically screening combinations of this compound with a panel of established chemotherapeutic drugs or targeted agents against various cancer cell lines.

Mechanism of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions, which could involve complementary modes of action or the modulation of drug resistance pathways. nih.gov

In Vivo Validation: Testing promising synergistic combinations in preclinical animal models of cancer to validate their enhanced therapeutic efficacy and safety.

Given that some isoindolinone derivatives have shown potential as PARP inhibitors, exploring combinations with DNA-damaging agents could be a particularly fruitful area of investigation. nih.govmdpi.comnih.gov

Application in Novel Diagnostic or Imaging Agents

The isoindolinone scaffold has already shown promise in the development of positron emission tomography (PET) tracers for imaging neurodegenerative diseases. nih.govnih.gov The bromine atom in this compound can be readily replaced with a positron-emitting radionuclide, such as fluorine-18 (B77423) or bromine-76, to create novel PET imaging agents.

Future research directions include:

Radiolabeling and Preclinical Imaging: Developing efficient methods for radiolabeling this compound and evaluating the resulting radiotracers in animal models of various diseases, including cancer and neuroinflammation. researchgate.net

Target-Specific Imaging Probes: Designing derivatives of this compound that exhibit high affinity and selectivity for specific biomarkers of disease, enabling their non-invasive visualization and quantification with PET.

Fluorescent Probes: Synthesizing fluorescently labeled derivatives for use in cellular imaging and high-throughput screening assays.

The development of such imaging agents could provide valuable tools for early disease diagnosis, monitoring treatment response, and accelerating drug discovery.

Further Exploration in Uncharted Therapeutic and Agrochemical Areas

While much of the focus on isoindolinones has been in oncology and neuroscience, the structural features of this compound suggest potential applications in other, less explored areas.

Future exploratory research could investigate its potential as:

Antimicrobial Agents: Screening against a broad panel of pathogenic bacteria and fungi, as some halogenated organic compounds have demonstrated antimicrobial properties. researchgate.net

Anti-inflammatory Agents: Evaluating its ability to modulate inflammatory pathways, given that some isoindolinone derivatives possess anti-inflammatory activity.

Agrochemicals: Assessing its potential as a novel herbicide, insecticide, or fungicide, as bromo-substituted heterocyclic compounds are utilized in the agrochemical industry.

The synthesis and screening of a diverse library of derivatives based on the this compound scaffold will be crucial for uncovering new therapeutic and agrochemical leads. nih.govnih.gov

Advanced Toxicology and Safety Profiling for Research Compounds

A thorough understanding of the toxicological profile of this compound is paramount for its responsible development and use in academic research. While early-stage research focuses on efficacy, a concurrent evaluation of safety is essential.

Future research in this area should include:

In Silico Toxicology Prediction: Utilizing computational models to predict potential toxicities, such as genotoxicity, carcinogenicity, and off-target effects, based on the chemical structure. frontiersin.orgufv.br

In Vitro Cytotoxicity and Genotoxicity Assays: Performing a battery of in vitro assays using various cell lines to assess the compound's cytotoxicity and potential to cause DNA damage. researchgate.net

Preliminary In Vivo Toxicity Studies: Conducting preliminary in vivo studies in animal models to evaluate acute and sub-acute toxicity, providing initial data on its safety profile and identifying potential target organs for toxicity. The toxicology of halogenated aromatic compounds is an area of active research and will be relevant to these studies. nih.gov

A comprehensive safety assessment will be critical to guide the future development of this compound for any potential therapeutic or diagnostic application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-ethylisoindolin-1-one, and how can purity be validated?

- Methodology : Bromination of substituted isoindolinones is a common approach. For example, 5-Bromo-1-methylindolin-2-one was synthesized via bromination of 2-methylindole derivatives, followed by oxidation and purification using column chromatography .

- Validation : Purity should be confirmed via high-resolution NMR (e.g., H/C NMR) to detect residual solvents or byproducts. X-ray crystallography (e.g., SHELXL refinement) provides structural confirmation, as demonstrated for similar brominated isoindolinones (R factor = 0.028) .

Q. How can X-ray crystallography be optimized for structural determination of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Ensure crystals are of high quality (low mosaicity) and mounted under inert conditions. For centrosymmetric structures, validate polarity using Flack or Rogers η parameters to avoid false chirality assignments .

- Data Quality : Aim for a data-to-parameter ratio >15 and mean σ(C–C) <0.005 Å, as achieved in analogous studies .

Advanced Research Questions

Q. How should researchers address discrepancies between spectroscopic and crystallographic data during characterization?

- Methodology : Triangulate data from multiple techniques (e.g., NMR, MS, XRD). For example, if NMR suggests a planar conformation but XRD shows non-planarity, re-examine sample purity or consider dynamic effects in solution. Cross-validate using computational methods (DFT geometry optimization) .

- Case Study : In 5-Bromo-1-methylindolin-2-one, XRD confirmed a non-planar indole ring, resolving contradictions with earlier spectroscopic assumptions .

Q. What strategies resolve enantiomer-related contradictions in isoindolinone crystallographic analysis?

- Methodology : Use the Flack x parameter for enantiomorph assignment, which is robust for near-centrosymmetric structures. Avoid the η parameter, which may overestimate chirality .

- Implementation : Integrate these parameters into least-squares refinement workflows (e.g., SHELXL). For ambiguous cases, supplement with circular dichroism (CD) or chiral HPLC .

Q. How can synthetic pathways be optimized when conflicting literature reports exist on bromination efficiency?

- Methodology : Conduct controlled experiments varying brominating agents (e.g., NBS vs. Br₂) and solvents. Monitor reaction progress via TLC or in-situ IR. For example, notes that 5-Bromo-2-methylindole required precise stoichiometry to avoid di-brominated byproducts.

- Data Reconciliation : Compare yields and purity metrics across conditions. Use statistical tools (e.g., ANOVA) to identify significant variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.